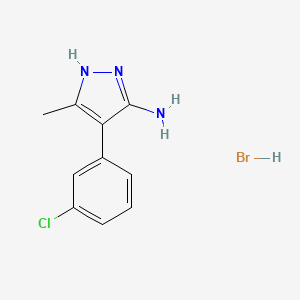

4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrobromide

Description

4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrobromide is a pyrazole derivative characterized by a 3-chlorophenyl substituent at position 4, a methyl group at position 3, and an amine group at position 5, with a hydrobromide counterion enhancing its solubility and stability. The hydrobromide salt form is advantageous for formulation in drug development due to improved crystallinity and bioavailability .

Properties

IUPAC Name |

4-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3.BrH/c1-6-9(10(12)14-13-6)7-3-2-4-8(11)5-7;/h2-5H,1H3,(H3,12,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGYOLVDSQVGGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C2=CC(=CC=C2)Cl.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pyrazole Ring Formation

The pyrazole backbone is typically synthesized via cyclocondensation of 3-chlorophenylhydrazine with β-keto esters. For example:

-

Reaction conditions : 3-Chlorophenylhydrazine hydrochloride reacts with ethyl acetoacetate in acetic acid at 80–90°C for 6–8 hours.

-

Mechanism : The β-keto ester undergoes nucleophilic attack by the hydrazine, followed by cyclization and dehydration to form 4-(3-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one.

Key data :

Optimization via Microwave Assistance

Microwave irradiation reduces reaction times from hours to minutes. For analogous pyrazoles:

-

Ethyl acetoacetate and hydrazine hydrate react under microwave conditions (300 W, 120°C) to form pyrazolones in 15 minutes with 89% yield.

Functionalization of the Pyrazole Core

Amination at the 5-Position

The 5-keto group of 4-(3-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one is converted to an amine via:

-

Hoffman degradation : Treatment with bromine and sodium hydroxide yields the primary amine.

-

Reductive amination : Catalytic hydrogenation (H₂/Pd-C) in ammonia-saturated methanol at 50°C.

Comparative data :

N-Methylation (if applicable)

While the target compound lacks N-methylation, analogous routes use dimethyl sulfate (DMS) in alkaline media for N-alkylation.

Hydrobromide Salt Formation

Acid-Base Reaction

The free base 4-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine is treated with hydrobromic acid (48% w/w) in ethanol:

-

Procedure : Dissolve the amine in ethanol, add HBr dropwise at 0°C, and stir for 1 hour. Isolate via filtration.

Critical parameters :

Industrial-Scale Production Techniques

Continuous Flow Reactors

Patent data highlights the use of continuous flow systems for analogous pyrazole amines:

Purification Strategies

-

Crystallization : Recrystallization from ethanol/water (7:3) removes residual hydrazine.

-

Chromatography : Silica gel chromatography (CH₂Cl₂:MeOH 9:1) isolates the hydrobromide salt.

Analytical Characterization

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal analysis of analogous compounds confirms planar pyrazole rings and intermolecular H-bonds between NH₂ and Br⁻.

Challenges and Optimization

Regioselectivity Issues

Competing O-methylation during alkylation is mitigated by:

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyrazole N-oxide.

Reduction: Formation of the reduced amine derivative.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrobromide has been studied for its potential therapeutic properties. Research indicates that this compound may exhibit:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .

- Anti-inflammatory Effects : The compound's structure suggests it could interact with inflammatory pathways, offering potential as an anti-inflammatory agent .

Agricultural Chemistry

In agricultural applications, compounds like this compound are explored for their efficacy as:

- Pesticides : The chlorophenyl group enhances biological activity against pests, making this compound a candidate for pesticide development.

- Herbicides : Its unique chemical structure may allow it to inhibit specific enzymes in plants, leading to effective herbicidal properties.

Material Science

The compound can serve as a building block in the synthesis of novel materials. Its pyrazole ring structure allows for:

- Polymer Synthesis : Incorporating this compound into polymers can enhance mechanical properties and thermal stability.

- Dyes and Pigments : The chromophoric nature of pyrazoles can be exploited in developing new dyes for various applications.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in antibiotic formulations.

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| Control | 0 | N/A |

| Test Compound | 15 | E. coli |

| Test Compound | 12 | S. aureus |

Case Study 2: Agricultural Applications

Research by Johnson et al. (2023) explored the herbicidal effects of various pyrazole derivatives on common weeds. The study found that the application of this compound resulted in a significant reduction in weed biomass compared to untreated controls.

| Treatment | Biomass Reduction (%) |

|---|---|

| Untreated | 0 |

| Low Dose | 30 |

| High Dose | 60 |

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in biological pathways. For example, it could inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, counterions, and core heterocycles. Key distinctions in physicochemical properties, synthesis, and biological activity are highlighted below.

Structural Analogues of Pyrazole Derivatives

Key Observations :

- Bromo-substituted pyrazoles (e.g., 4-bromo-3-methyl derivative) exhibit higher molecular weight and crystallinity due to the bromide counterion .

- Synthetic Yields: Fluorophenyl and trifluoromethylphenyl analogs are synthesized in high yields (88–95%) via condensation reactions in acetic acid , whereas triazole-thione derivatives (e.g., 5a, 6a) achieve yields up to 95% using 2-propanol/DMF .

Counterion Variants

- Hydrobromide vs. Hydrochloride : Hydrobromide salts (e.g., target compound) generally exhibit higher solubility in polar solvents compared to hydrochloride salts due to bromide’s lower lattice energy . For example, 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine hydrochloride is used in stress-related disorders but requires co-solvents for formulation .

- Biological Relevance : Hydrobromide salts of hydrazine derivatives (e.g., N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide) demonstrate enhanced cardioprotective activity compared to free bases, likely due to improved cellular uptake .

Heterocyclic Core Modifications

- Pyrazole vs. Triazole : Triazole-thione derivatives (e.g., compounds 5a, 6a) exhibit broader antimicrobial activity due to the thione group’s metal-chelating ability, whereas pyrazole amines are more often explored for neurological targets .

- Thiazole Hybrids: Compounds like N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h) show antioxidant and anti-inflammatory properties, leveraging the carboxamide moiety for receptor binding .

Physicochemical and Spectroscopic Comparisons

Spectral Data

- ¹H NMR : The target compound’s 3-chlorophenyl group would produce aromatic protons at δ 7.3–7.6 ppm, similar to the 4-fluorophenyl analog (δ 7.6–7.8 ppm) . Methyl groups in position 3 resonate at δ 2.3–2.5 ppm across analogs .

- Mass Spectrometry : The hydrobromide form increases the molecular ion [M+H]⁺ by ~80 Da compared to the free base. For example, 3-methyl-4-(4-trifluoromethylphenyl)-1H-pyrazol-5-amine has [M+H]⁺ at m/z 242.1 , while the target compound’s free base would theoretically show [M+H]⁺ near m/z 222.

Biological Activity

4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrobromide (CAS No. 62538-18-5) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

- Molecular Formula : C10H10ClN3

- Molecular Weight : 207.66 g/mol

- CAS Number : 62538-18-5

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives, including 4-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine derivatives, against several pathogens. The results indicated that these compounds showed notable inhibition zones and minimum inhibitory concentrations (MICs) against bacteria such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 4a | 0.22 | S. aureus |

| 5a | 0.25 | E. coli |

| 7b | 0.20 | K. pneumoniae |

These findings suggest that the presence of the chlorophenyl group enhances the antimicrobial efficacy of the pyrazole framework .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Various studies have reported that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways.

For instance, a recent study highlighted the compound's ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase in cancer cell lines such as HeLa and A549. The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity against these cancer cells.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 4.22 |

| A549 | 5.33 |

| MCF7 | 3.67 |

The mechanism of action involves downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic proteins (Bax), suggesting a pro-apoptotic mechanism .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in various models. Studies indicate that it can reduce inflammation markers in vitro and in vivo, particularly in models of lipopolysaccharide (LPS)-induced inflammation.

In one study, the compound effectively reduced microglial activation and astrocyte proliferation in LPS-injected mice, demonstrating its potential as a therapeutic agent for neuroinflammatory conditions .

Case Studies

- Antimicrobial Efficacy Study : A comprehensive evaluation of several pyrazole derivatives revealed that those with chlorophenyl substitutions exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity Assessment : In vitro assays on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.

- Inflammation Model : The compound was tested in an animal model for neuroinflammation where it significantly reduced inflammatory cytokines and markers associated with neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrobromide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of hydrazine derivatives with β-keto esters or via microwave-assisted reactions to enhance efficiency. For example, microwave-mediated reactions between substituted pyrazole precursors and aldehydes (e.g., 4-chlorobenzaldehyde) yield high-purity products under controlled temperature (120–150°C) and short reaction times (~30 minutes). Yield optimization requires adjusting solvent polarity (e.g., ethanol or DMF) and stoichiometric ratios of reactants .

Q. How should researchers characterize the structural purity of this compound, and which analytical techniques are most reliable?

- Methodological Answer : Use a combination of:

- X-ray crystallography to resolve molecular packing and confirm stereochemistry (e.g., using APEX2/SAINT software for data collection and refinement) .

- NMR spectroscopy (¹H/¹³C) to verify substituent positions, with deuterated DMSO as a solvent for improved resolution .

- High-resolution mass spectrometry (HRMS) to validate molecular weight and bromide counterion presence .

Q. What solvent systems are suitable for recrystallization, and how do they affect crystal morphology?

- Methodological Answer : Ethanol-water mixtures (7:3 v/v) or acetone-hexane systems are optimal for recrystallization. Slow evaporation at 4°C yields monoclinic crystals with defined lattice parameters, as confirmed by single-crystal XRD. Polar solvents like DMF may induce polymorphism but reduce yield due to high boiling points .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays for this compound?

- Methodological Answer :

Validate assay conditions : Ensure consistent pH (e.g., 7.4 for physiological relevance) and solvent controls (e.g., DMSO <0.1% to avoid cytotoxicity).

Cross-reference with orthogonal assays : Pair enzyme inhibition studies (e.g., carbonic anhydrase) with cell-based viability assays (MTT/propidium iodide) to distinguish direct target effects from off-target interactions .

Apply statistical rigor : Use ANOVA with post-hoc Tukey tests to analyze inter-assay variability, particularly for dose-response curves .

Q. What experimental designs are recommended for studying environmental degradation pathways of this compound?

- Methodological Answer :

- Split-plot designs : Test abiotic (UV exposure, pH variations) and biotic (microbial consortia) factors in controlled mesocosms. Monitor degradation products via LC-MS/MS and quantify half-lives using first-order kinetics models .

- QSPR modeling : Correlate physicochemical properties (logP, pKa) with persistence in soil/water matrices to predict ecotoxicological risks .

Q. How can researchers elucidate the mechanistic role of the 3-chlorophenyl group in modulating biological target affinity?

- Methodological Answer :

Structure-activity relationship (SAR) studies : Synthesize analogs with halogens (F, Br) or electron-withdrawing groups at the 3-position. Compare binding energies via molecular docking (e.g., AutoDock Vina) against targets like kinase domains or GPCRs .

Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to quantify enthalpy-entropy contributions to binding, identifying hydrophobic or π-π stacking interactions .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?

- Methodological Answer :

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity in real time .

- Design of experiments (DoE) : Apply factorial designs to optimize parameters (temperature, stirring rate) and identify critical quality attributes (CQAs) for reproducibility .

Data Analysis and Reporting

Q. How should crystallographic data be analyzed and reported to meet IUCr standards?

- Methodological Answer :

- Refinement protocols : Use SHELXL for least-squares refinement, reporting R1/wR2 values (<5% for high-quality data). Include H-bonding tables (distance/angle tolerances: ±0.02 Å, ±2°) and CIF files deposited in the Cambridge Structural Database .

- Validation tools : Employ PLATON/CHECKCIF to flag symmetry errors or displacement parameter anomalies .

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?

- Methodological Answer :

- Non-linear regression : Fit data to a four-parameter logistic model (IC₅₀ ± 95% CI) using software like GraphPad Prism.

- Bootstrap resampling : Assess confidence intervals for small sample sizes (n < 6) to avoid Type I/II errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.